molecular formula C19H17N5O4 B2651395 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide CAS No. 898442-57-4

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2651395
CAS RN: 898442-57-4
M. Wt: 379.376
InChI Key: MMHTYFDCTXJAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide, also known as ETP-46464, is a novel small molecule inhibitor that has shown potential in the treatment of cancer. In

Mechanism of Action

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide exerts its anticancer effects by inhibiting the activity of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of damaged DNA, and its inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects
In addition to its anticancer effects, 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide has been shown to have other biochemical and physiological effects. For example, 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide has been shown to inhibit the activity of the enzyme mono(ADP-ribosyl)transferase, which is involved in the regulation of cellular metabolism. Furthermore, 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide is that it is a small molecule inhibitor, which makes it easier to synthesize and manipulate in the laboratory. However, one of the limitations of 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the laboratory.

Future Directions

There are several future directions for the study of 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide. One direction is to explore its potential in combination with other anticancer agents. Another direction is to investigate its potential as a treatment for inflammatory diseases. Furthermore, future studies could focus on understanding the mechanism of action of 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide in more detail, which could lead to the development of more effective inhibitors of PARP.

Synthesis Methods

The synthesis of 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide involves a multi-step process that begins with the reaction of 2,6-dichloropurine with 2-methylfuran in the presence of a base. The resulting product is then reacted with 4-ethoxyaniline to form the intermediate, which is then subjected to a series of reactions to yield the final product.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide has been the subject of several scientific studies that have explored its potential as an anticancer agent. In vitro studies have shown that 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Furthermore, in vivo studies have demonstrated that 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide can inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-3-27-12-7-5-11(6-8-12)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)13-9-4-10(2)28-13/h4-9H,3H2,1-2H3,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHTYFDCTXJAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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